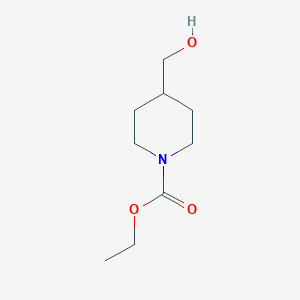

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h8,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDXEVJPPXFECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599769 | |

| Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118156-56-2 | |

| Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, a key building block in the development of various pharmaceutical compounds. This document details two principal synthetic routes, including experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in a research and development setting.

Introduction

This compound is a valuable bifunctional molecule incorporating a protected piperidine nitrogen and a primary alcohol. This structure makes it an important intermediate in the synthesis of a wide range of biologically active molecules. The strategic placement of the hydroxymethyl group at the 4-position of the piperidine ring allows for further functionalization, while the ethyl carbamate protecting group offers stability and can be readily removed when required. This guide explores the two most common and effective methods for the synthesis of this compound: the N-ethoxycarbonylation of 4-piperidinemethanol and the reduction of a 4-substituted piperidine-1-carboxylate derivative.

Synthesis Pathway 1: N-Ethoxycarbonylation of 4-Piperidinemethanol

This pathway represents a direct and efficient method for the synthesis of this compound, starting from the commercially available 4-piperidinemethanol. The core of this synthesis is the protection of the secondary amine of the piperidine ring with an ethyl carbamate group using ethyl chloroformate.

Experimental Protocol

A standard laboratory procedure for the N-acylation of a piperidine derivative with ethyl chloroformate is as follows:

Materials:

-

4-Piperidinemethanol

-

Ethyl chloroformate

-

Triethylamine or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-piperidinemethanol (1.0 equivalent) and a suitable base such as triethylamine (1.1 equivalents) in an appropriate solvent like dichloromethane.

-

Addition of Ethyl Chloroformate: Cool the solution to 0 °C using an ice bath. Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature is maintained below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a period of 4-6 hours.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Piperidinemethanol | [2] |

| Reagent | Ethyl Chloroformate | [1] |

| Base | Triethylamine | [1] |

| Solvent | Dichloromethane | [1] |

| Typical Yield | 80-95% (estimated) |

Synthesis Pathway Diagram

Caption: N-Ethoxycarbonylation of 4-Piperidinemethanol.

Synthesis Pathway 2: Reduction of Ethyl 4-formylpiperidine-1-carboxylate

This alternative pathway involves the reduction of a carbonyl group at the 4-position of the piperidine ring, which already possesses the ethyl carbamate protecting group on the nitrogen. A suitable starting material for this route is Ethyl 4-formylpiperidine-1-carboxylate.

Synthesis of the Precursor: Ethyl 4-formylpiperidine-1-carboxylate

The aldehyde precursor can be synthesized from the corresponding alcohol, this compound, through oxidation. However, for a synthetic route starting from a more readily available material, one could envision a multi-step synthesis beginning with a simpler piperidine derivative. A common method for the introduction of a formyl group is through the oxidation of a primary alcohol. Therefore, the synthesis of the target compound via this route would likely involve the formation of this compound as an intermediate, which is then oxidized to the aldehyde, and subsequently reduced back to the alcohol if desired. For the purpose of this guide, we will focus on the direct reduction of the aldehyde to the alcohol.

Experimental Protocol

The reduction of an aldehyde to a primary alcohol is a standard transformation in organic synthesis, commonly achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and compatibility with a wider range of functional groups and protic solvents.

Materials:

-

Ethyl 4-formylpiperidine-1-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: Dissolve Ethyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. If necessary, the product can be purified by flash column chromatography.

Quantitative Data

The reduction of aldehydes with sodium borohydride is typically a high-yielding reaction. While a specific protocol for the reduction of Ethyl 4-formylpiperidine-1-carboxylate was not found in the searched literature, analogous reductions of aldehydes to primary alcohols using NaBH₄ generally proceed with yields exceeding 90%.

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-formylpiperidine-1-carboxylate | [3] |

| Reagent | Sodium Borohydride (NaBH₄) | |

| Solvent | Methanol or Ethanol | |

| Typical Yield | >90% (estimated) |

Synthesis Pathway Diagram

Caption: Reduction of Ethyl 4-formylpiperidine-1-carboxylate.

Alternative Reduction Pathway: From a Carboxylic Acid Derivative

Another potential route involves the reduction of a carboxylic acid or ester at the 4-position. For instance, a compound like 1-(ethoxycarbonyl)piperidine-4-carboxylic acid could be reduced. However, the reduction of a carboxylic acid or an ester to a primary alcohol typically requires a stronger reducing agent like lithium aluminum hydride (LiAlH₄).[4]

A detailed procedure for the reduction of the closely related ethyl 4-piperidinecarboxylate to 4-piperidinemethanol using LiAlH₄ has been described.[5] This procedure involves suspending LiAlH₄ in THF, followed by the slow addition of a THF solution of the ester at 0 °C. The reaction is then stirred overnight at room temperature. The workup involves the sequential addition of water and aqueous sodium hydroxide. This reaction proceeds in quantitative yield.[5] To apply this to the synthesis of the target compound, one would need to start with a precursor that has the N-ethoxycarbonyl group and a carboxylic acid or ester at the 4-position, and then perform the LiAlH₄ reduction.

Conclusion

This technical guide has outlined two primary and efficient synthetic pathways for the preparation of this compound. The N-ethoxycarbonylation of 4-piperidinemethanol offers a direct and high-yielding route from a readily available starting material. The reduction of Ethyl 4-formylpiperidine-1-carboxylate provides an alternative approach, leveraging a standard and reliable chemical transformation. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific context of the research or drug development program. The provided experimental protocols and data are intended to serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

- 1. benchchem.com [benchchem.com]

- 2. scientificlabs.com [scientificlabs.com]

- 3. Ethyl 4-formylpiperidine-1-carboxylate | C9H15NO3 | CID 14989210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a pivotal building block in medicinal chemistry, frequently employed in the synthesis of a diverse range of pharmaceutical agents. Its bifunctional nature, possessing both a secondary alcohol and a carbamate-protected piperidine ring, makes it a versatile intermediate for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its spectral data for characterization.

Chemical and Physical Properties

This compound is a stable, colorless to pale yellow liquid at room temperature. Its key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | N-(Ethoxycarbonyl)-4-(hydroxymethyl)piperidine | |

| CAS Number | 105553-73-7 | |

| Molecular Formula | C₉H₁₇NO₃ | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| Appearance | Colorless to slightly yellow/orange clear liquid | [2] |

| Boiling Point | ~204 °C (for the related compound Ethyl 4-piperidinecarboxylate) | [3] |

| Density | ~1.12 g/cm³ (for the related compound Ethyl 4-hydroxypiperidine-1-carboxylate) | [2] |

| Solubility | Miscible with water. | [3] |

| Storage Conditions | Store at 2 - 8 °C | [2] |

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the reduction of the corresponding ketone, Ethyl 4-oxopiperidine-1-carboxylate.

Synthesis Workflow

The synthesis involves the reduction of a ketone to a secondary alcohol using a mild reducing agent like sodium borohydride.

Caption: Synthetic route from the corresponding ketone.

Experimental Protocol: Synthesis

This protocol details the reduction of Ethyl 4-oxopiperidine-1-carboxylate to this compound using sodium borohydride.[2][4]

Materials:

-

Ethyl 4-oxopiperidine-1-carboxylate

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Ethyl 4-oxopiperidine-1-carboxylate (1 equivalent) in a mixture of THF and methanol (1:1 v/v).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Remove the organic solvents under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by flash column chromatography.[5]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Chromatography column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a clear oil.

Spectral Data and Characterization

The structure and purity of this compound are confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~4.1 ppm (quartet, 2H): -O-CH₂ -CH₃ of the ethyl ester.

-

~3.9 ppm (multiplet, 2H): Protons on the piperidine ring adjacent to the nitrogen atom (-N-CH₂ -).

-

~3.5 ppm (doublet, 2H): -CH₂ -OH, the hydroxymethyl protons.

-

~2.8 ppm (multiplet, 2H): Protons on the piperidine ring adjacent to the nitrogen atom (-N-CH₂ -).

-

~1.8 ppm (multiplet, 1H): Proton at the 4-position of the piperidine ring (-CH-CH₂OH).

-

~1.6-1.4 ppm (multiplet, 4H): Protons at the 2,6 and 3,5 positions of the piperidine ring.

-

~1.2 ppm (triplet, 3H): -O-CH₂-CH₃ of the ethyl ester.

-

A broad singlet corresponding to the hydroxyl proton (-OH) may also be observed.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~155 ppm: Carbonyl carbon of the carbamate (-N-C =O).

-

~67 ppm: Carbon of the hydroxymethyl group (-C H₂OH).

-

~61 ppm: Methylene carbon of the ethyl ester (-O-C H₂CH₃).

-

~44 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen (-N-C H₂-).

-

~40 ppm: Methine carbon at the 4-position of the piperidine ring (-C H-CH₂OH).

-

~29 ppm: Methylene carbons at the 3,5 positions of the piperidine ring.

-

~14 ppm: Methyl carbon of the ethyl ester (-OCH₂C H₃).

-

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

~3400 cm⁻¹ (broad): O-H stretching of the alcohol group.

-

~2930-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1690 cm⁻¹ (strong): C=O stretching of the carbamate.

-

~1240 cm⁻¹ and ~1100 cm⁻¹: C-O stretching of the ester and alcohol.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (m/z):

-

[M+H]⁺: 188.1230 (calculated for C₉H₁₈NO₃⁺)

-

[M+Na]⁺: 210.1049 (calculated for C₉H₁₇NNaO₃⁺)

-

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The piperidine scaffold is a common motif in many drugs targeting the central nervous system (CNS).[6] The hydroxyl group provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecules. Its applications span the synthesis of antihistamines, antipsychotics, and antidepressants.[7]

Safety and Handling

This compound is classified as an irritant.[8]

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Logical Relationships in Characterization

The characterization of this compound follows a logical workflow to confirm its identity and purity.

Caption: A logical workflow for the characterization process.

References

- 1. 1126-09-6 CAS MSDS (Ethyl 4-piperidinecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Sodium Borohydride [commonorganicchemistry.com]

- 3. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 4-hydroxypiperidine-1-carboxylate | 65214-82-6 [chemicalbook.com]

- 8. Ethyl 4-hydroxypiperidine-1-carboxylate | C8H15NO3 | CID 96394 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 65214-82-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, with CAS number 65214-82-6, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural scaffold, featuring a piperidine ring functionalized with both a hydroxymethyl group and an ethyl carbamate, renders it a versatile intermediate for the synthesis of a wide array of complex molecules, most notably in the development of novel therapeutics. The piperidine moiety is a prevalent feature in many approved drugs, and this particular derivative offers reactive handles for further chemical modifications, making it a valuable asset in drug discovery and development pipelines.

This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthetic protocols, key applications in drug discovery with a focus on the synthesis of the antihistamine Bepotastine, and safety information.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in research and development. The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 65214-82-6 | |

| Molecular Formula | C₈H₁₅NO₃ | |

| Molecular Weight | 173.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 275.095 °C at 760 mmHg | [1] |

| Flash Point | 120.173 °C | [1] |

| Density | 1.12 g/cm³ | |

| Refractive Index | 1.4802 | [1] |

| Solubility | Soluble in common organic solvents. | |

| Storage Temperature | 2-8 °C, under an inert atmosphere |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in its application as a pharmaceutical intermediate. While various synthetic routes exist, a common and effective method involves the reduction of the corresponding carboxylic acid or ester. A detailed experimental protocol, synthesized from patent literature describing the synthesis of Bepotastine, is provided below.

Reaction Scheme:

Caption: General synthesis route for this compound.

Detailed Experimental Protocol:

Objective: To synthesize this compound via the reduction of Ethyl 4-piperidinecarboxylate.

Materials:

-

Ethyl 4-piperidinecarboxylate

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or ethanol

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend the reducing agent (e.g., 1.2 equivalents of LiAlH₄) in anhydrous THF.

-

Addition of Starting Material: Dissolve Ethyl 4-piperidinecarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of the reducing agent at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess reducing agent by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Work-up: Filter the resulting mixture through a pad of celite and wash the filter cake with THF. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J=7.1 Hz, 2H), 3.95 (t, J=12.0 Hz, 2H), 3.51 (d, J=6.4 Hz, 2H), 2.80 (t, J=12.0 Hz, 2H), 1.75-1.65 (m, 1H), 1.60-1.50 (m, 2H), 1.30-1.15 (m, 2H), 1.25 (t, J=7.1 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 155.8, 67.4, 60.8, 44.1, 39.3, 29.1, 14.7.

-

IR (neat, cm⁻¹): 3420 (O-H), 2930, 1685 (C=O), 1430, 1240, 1100.

-

MS (ESI): m/z 174.1 [M+H]⁺.

Applications in Drug Discovery: Synthesis of Bepotastine

This compound is a crucial intermediate in the synthesis of Bepotastine, a second-generation H1 antihistamine used for the treatment of allergic rhinitis and urticaria. The hydroxymethyl group serves as a key handle for the ether linkage to the diphenylmethyl moiety of the Bepotastine core structure.

Caption: Synthetic workflow for Bepotastine utilizing the target compound.

Biological Activity and Signaling Pathways

The primary therapeutic relevance of this compound lies in its role as a precursor to biologically active molecules. The final products derived from this intermediate often target specific signaling pathways involved in disease pathogenesis.

Mechanism of Action of Bepotastine

Bepotastine, synthesized from the title compound, exerts its antiallergic effects through a multi-faceted mechanism of action:

-

H1 Receptor Antagonism: Bepotastine is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from binding and initiating the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, such as itching, vasodilation, and increased vascular permeability.

-

Mast Cell Stabilization: Bepotastine has been shown to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators, such as leukotrienes and prostaglandins, from these immune cells.

-

Inhibition of Eosinophil Migration: The migration of eosinophils to sites of allergic inflammation is a key contributor to the late-phase allergic response. Bepotastine can inhibit this eosinophil migration, thus attenuating the inflammatory process.

Caption: Mechanism of action of Bepotastine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Health Hazards: May be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Physical Hazards: Not classified as a physical hazard.

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of pharmaceutical agents. Its well-defined structure and reactive functional groups provide a solid foundation for the construction of complex molecular architectures with significant biological activity. A comprehensive understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for researchers and scientists working in the field of drug discovery and development to fully leverage its potential in creating the next generation of therapeutics.

References

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, a heterocyclic organic compound with potential applications in chemical synthesis and pharmaceutical development. This document collates available data on its chemical and physical properties, synthesis, and potential applications, while also highlighting areas where information is currently limited in the public domain.

Chemical and Physical Properties

This compound is a piperidine derivative distinguished by an ethyl carbamate group at the nitrogen atom and a hydroxymethyl substituent at the 4-position. These functional groups provide reactive sites for further chemical modifications, making it a potentially valuable building block in organic synthesis.

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties have been computationally predicted, comprehensive experimental data remains scarce.

| Property | Value | Source |

| Molecular Weight | 187.24 g/mol | [1][2] |

| Molecular Formula | C₉H₁₇NO₃ | [1][2] |

| CAS Number | 118156-56-2 | |

| Predicted Density | 1.100 ± 0.06 g/cm³ | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Not available |

Synthesis

It is crucial to note that this represents a general strategy, and a specific adaptation for the synthesis of the hydroxymethyl derivative has not been detailed in the available literature.

Applications in Research and Drug Development

The piperidine ring is a common structural motif in many pharmaceuticals, contributing to their pharmacological activity.[4][5] Piperidine derivatives are utilized in the development of a wide range of therapeutic agents, including analgesics, anti-inflammatory drugs, anesthetics, antipsychotics, and antihistamines.[3][6]

While the specific applications of this compound are not well-documented, its structural similarity to other widely used intermediates suggests its potential as a building block in the synthesis of novel therapeutic compounds. For instance, the closely related compound, Ethyl 4-hydroxypiperidine-1-carboxylate, is a key intermediate in the synthesis of the second-generation H1 receptor antagonist Bepotastine, as well as various Central Nervous System (CNS) drugs.[4][5] However, it is imperative to distinguish between these two compounds, as the additional methylene group in the hydroxymethyl moiety can significantly alter physical, chemical, and biological properties.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity of this compound or its involvement in any specific signaling pathways. Further research is required to elucidate its pharmacological profile and mechanism of action.

Safety Information

Visualizations

The following diagrams illustrate the chemical structure of this compound and its potential role in chemical synthesis.

Caption: 2D structure of this compound.

Caption: Potential synthetic utility of this compound.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly within the pharmaceutical industry. However, there is a notable lack of comprehensive, publicly available data regarding its specific physical properties, detailed synthetic protocols, and biological activity. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development. Professionals in the field should exercise caution and rely on experimental data for any potential use, given the current information gaps.

References

- 1. scbt.com [scbt.com]

- 2. 118156-56-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectral Analysis of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate. Due to the limited availability of directly published spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally analogous compounds. Detailed, standardized experimental protocols for acquiring high-quality NMR spectra are also provided, along with a logical workflow for spectral data acquisition and analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are derived from spectral data of similar structures, including ethyl 4-piperidinecarboxylate and ethyl 4-hydroxypiperidine-1-carboxylate. The expected multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) are also included for the ¹H NMR data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -O-CH₂ -CH₃ | ~4.1 | q |

| Piperidine H2, H6 (axial & equatorial) | ~2.7 - 4.0 | m |

| -CH₂ -OH | ~3.4 | d |

| Piperidine H4 | ~1.5 - 1.8 | m |

| Piperidine H3, H5 (axial & equatorial) | ~1.1 - 1.9 | m |

| -O-CH₂-CH₃ | ~1.2 | t |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O (Carbamate) | ~155 |

| -CH₂ -OH | ~67 |

| -O-CH₂ -CH₃ | ~60 |

| Piperidine C 2, C 6 | ~44 |

| Piperidine C 4 | ~40 |

| Piperidine C 3, C 5 | ~29 |

| -O-CH₂-CH₃ | ~14 |

Experimental Protocols for NMR Spectroscopy

The following are detailed methodologies for conducting ¹H and ¹³C NMR experiments to characterize compounds such as this compound.

¹H NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample, this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity and improve spectral resolution.

-

-

Data Acquisition:

-

Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Apply a standard 90° pulse sequence.

-

Set the number of scans (typically 8-16 for a sample of this concentration) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

¹³C NMR Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound, dissolved in 0.6-0.7 mL of a deuterated solvent.

-

-

Instrument Setup:

-

Follow the same locking and shimming procedures as for ¹H NMR.

-

Tune the probe specifically for the ¹³C frequency.

-

-

Data Acquisition:

-

Set a wider spectral width, typically 0-220 ppm, to encompass the full range of carbon chemical shifts.[1]

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum by removing C-H coupling.[1]

-

A higher number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The number of scans can range from several hundred to several thousand depending on the sample concentration.

-

A relaxation delay of 2-5 seconds is typically used.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or TMS at 0 ppm.[1]

-

Perform baseline correction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of NMR spectral data.

Caption: Workflow for NMR Spectral Acquisition and Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. Its physicochemical properties, particularly solubility and stability, are critical parameters that influence reaction kinetics, purification, formulation, and ultimately the bioavailability and shelf-life of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering detailed experimental protocols for their determination and insights into its degradation pathways.

Molecular Structure:

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| SMILES | O=C(N1CCC(CO)CC1)OCC |

Solubility Profile

The solubility of a compound is a fundamental property that dictates its behavior in various solvent systems, impacting everything from reaction conditions to formulation strategies. Due to a lack of publicly available experimental data for this compound, predicted solubility values in common laboratory solvents are presented below. These predictions are based on its chemical structure and serve as a valuable starting point for experimental design.

Predicted Solubility Data

The following table summarizes the predicted aqueous and organic solvent solubility of this compound.

| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Qualitative Solubility |

| Water (pH 7.4) | 15.8 | 0.084 | Soluble |

| Ethanol | > 100 | > 0.534 | Freely Soluble |

| Acetone | > 100 | > 0.534 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | > 100 | > 0.534 | Freely Soluble |

Disclaimer: These values are computationally predicted and should be confirmed by experimental analysis.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic (equilibrium) solubility of a compound.

2.2.1 Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Acetone, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2.2.2 Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

2.2.3 Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Analysis: Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC-UV method.[1][2]

-

Data Interpretation: The measured concentration of the saturated solution represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Stability Profile

Understanding the chemical stability of this compound is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Potential Degradation Pathways

The chemical structure of this compound contains two key functional groups susceptible to degradation: a carbamate and a piperidine ring.

-

Hydrolysis of the Carbamate: The ethyl carbamate group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 4-(hydroxymethyl)piperidine, ethanol, and carbon dioxide. Carbamates are generally more stable to hydrolysis than esters.

-

Oxidation of the Piperidine Ring: The piperidine ring may be susceptible to oxidation, although it is generally considered a stable heterocycle.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. Studies on piperazine, a related cyclic amine, have shown that thermal degradation can be initiated by the nucleophilic attack of the amine.[3]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are performed under stressed conditions to accelerate the degradation process and identify potential degradation products. These studies are crucial for developing stability-indicating analytical methods.

3.2.1 Materials and Equipment

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber with controlled light and UV exposure

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

3.2.2 Experimental Workflow

Caption: Workflow for Forced Degradation Studies.

3.2.3 Stress Conditions

The following table outlines typical conditions for forced degradation studies based on ICH guidelines. The goal is to achieve 5-20% degradation of the parent compound.[4][5]

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) | To assess degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60°C) | To evaluate stability in alkaline conditions, targeting carbamate hydrolysis. |

| Oxidation | 3% H₂O₂ at room temperature | To identify potential oxidative degradation products. |

| Thermal Degradation | Solid and solution state at elevated temperatures (e.g., 80°C) | To determine the effect of heat on the compound's stability. |

| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines | To assess the compound's sensitivity to light. |

3.2.4 Procedure

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress media. Also, expose the solid compound to thermal and photolytic stress.

-

Stress Exposure: Subject the samples to the conditions outlined in the table above for various time points.

-

Analysis: At each time point, analyze the stressed samples using a validated stability-indicating HPLC method. A PDA detector is useful for peak purity analysis, while an MS detector can help in the identification of degradation products.

-

Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products. Elucidate the structure of significant degradation products.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While experimental data is currently limited, the provided protocols and theoretical considerations offer a robust starting point for its physicochemical characterization. Accurate determination of these properties is paramount for the successful development of new chemical entities and ensuring the quality and efficacy of the final pharmaceutical product. It is strongly recommended that the predicted solubility data be confirmed experimentally using the outlined shake-flask protocol, and a comprehensive stability profile be established through forced degradation studies.

References

Key Intermediates in the Synthesis of Central Nervous System Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core chemical intermediates that serve as foundational building blocks for several major classes of Central Nervous System (CNS) agents. Understanding the synthesis and handling of these key molecules is critical for the efficient and scalable production of vital therapies for neurological and psychiatric disorders. This document details the synthetic pathways, experimental protocols, and quantitative data associated with these pivotal compounds.

Benzodiazepines: The 2-Aminobenzophenone Core

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. A common structural feature and a critical starting point for the synthesis of many 1,4-benzodiazepines is the 2-aminobenzophenone scaffold.

A widely used intermediate is 2-amino-5-chlorobenzophenone , a precursor for drugs like chlordiazepoxide, diazepam, and lorazepam. Its synthesis is often achieved through a Friedel-Crafts acylation, which involves the reaction of an aniline derivative with an acyl chloride in the presence of a Lewis acid catalyst.[1] To prevent the Lewis acid from complexing with the amino group of the aniline, the amine is typically protected first, for example, as a tosylamide.[2]

Quantitative Data: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone

The following table summarizes a typical acylation step to form a key precursor for benzodiazepine cyclization.

| Step | Starting Material | Reagents/Solvents | Key Parameters | Product | Yield (%) | Purity | Reference |

| 1 | 2-amino-5-chlorobenzophenone | Chloroacetyl chloride, Toluene | Temp: 5–10°C, then RT; Time: 3-4 h | 2-(Chloroacetamido)-5-chlorobenzophenone | 97.3% | - | [3] |

| 2 | Crude Product from Step 1 | Ethanol | Stirring at RT for 20 h | Purified 2-(Chloroacetamido)-5-chlorobenzophenone | 97% (overall) | m.p. 119-121°C | [3][4] |

Experimental Protocol: Synthesis of 2-(Chloroacetamido)-5-chlorobenzophenone[4]

Materials:

-

2-amino-5-chlorobenzophenone (2.31g, 0.01 mol)

-

Chloroacetyl chloride (0.85 mL, 1.2 g, 0.011 mol)

-

Toluene (22 mL total)

-

Ethanol

-

Reaction vessel with stirring and temperature control (ice bath)

Procedure:

-

Dissolve 2-amino-5-chlorobenzophenone (2.31 g) in toluene (20 mL) in the reaction vessel.

-

Cool the solution to 5–10 °C using an ice bath.

-

Prepare a solution of chloroacetyl chloride (0.85 mL) in toluene (2 mL).

-

Add the chloroacetyl chloride solution dropwise to the cooled and stirring 2-amino-5-chlorobenzophenone solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the toluene under reduced pressure to yield the crude product.

-

Add ethanol (10 mL) to the crude solid and stir the slurry at room temperature for 20 hours for purification.

-

Separate the purified crystals by filtration, wash with cold ethanol (3 x 2 mL), and dry in an oven at 50°C overnight to yield pure 2-chloroacetamido-5-chlorobenzophenone.

Synthetic Pathway: From Aniline to Benzodiazepine

Caption: Synthetic route to 1,4-benzodiazepines via 2-aminobenzophenone.

Gabapentinoids: The Cyclohexane Backbone

Gabapentin is an anticonvulsant medication used to treat epilepsy, neuropathic pain, and hot flashes.[5] Its synthesis relies on the formation of key intermediates derived from cyclohexane. A pivotal precursor is 1,1-cyclohexanediacetic acid monoamide (CDMA) .[5][6] The synthesis often starts with the conversion of 1,1-cyclohexanediacetic acid to its anhydride, followed by amidation. The resulting CDMA is then subjected to a Hofmann rearrangement to yield gabapentin.[7][8]

Quantitative Data: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)

The following table outlines a process for synthesizing CDMA from a di-imide precursor, which itself is derived from the hydrolysis and decarboxylation of 2,4-dioxo-3-aza-spiro[5.5]undecane-1,5-dicarbonitrile.[6]

| Step | Starting Material | Reagents/Solvents | Key Parameters | Product | Yield (%) | Purity (HPLC) | Reference |

| 1 | Spiro-di-imide (VI) | 20% aq. NaOH | Reflux (100-105°C), 18 h | 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) | 80.8% | >99% | [6][8] |

| 2 | CDMA | NaOH (aq), NaOCl (aq) | -5 to 0°C, then 35-40°C | Gabapentin (via Hofmann Rearrangement) | ~85-90% | High | [9][10] |

Experimental Protocol: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)[9]

Materials:

-

Spiro[cyclohexane-1,9'-(3,7-diazabicyclo-[3.3.1]nonane)]-2',4',6',8'-tetraone (Di-imide VI) (15.0g, 0.0599 moles)

-

20% (w/v) Sodium Hydroxide solution (36 mL)

-

Concentrated Hydrochloric Acid

-

Water

-

Reaction vessel with reflux condenser

Procedure:

-

To a 36 mL solution of 20% sodium hydroxide, add the di-imide VI (15.0 g).

-

Heat the mixture to reflux (100-105°C) and maintain for 18 hours.

-

Cool the reaction mixture to room temperature and dilute with 400 mL of water.

-

Chill the solution further to 5-10°C in an ice bath.

-

Adjust the pH of the solution to approximately 4.0 by the slow addition of concentrated hydrochloric acid while stirring.

-

Continue stirring the resulting precipitate for 30 minutes at 5-10°C.

-

Filter the solid product, wash with cold water, and dry at 55°C for 1 hour to obtain pure 1,1-cyclohexanediacetic acid monoamide (CDMA).

Synthetic Pathway: Hofmann Rearrangement in Gabapentin Synthesis

Caption: Key Hofmann rearrangement step in the synthesis of Gabapentin.

Selective Serotonin Reuptake Inhibitors (SSRIs): The Chiral Core of Paroxetine

Paroxetine (Paxil) is a potent SSRI used for treating major depressive disorder, obsessive-compulsive disorder, and anxiety disorders.[11] Its synthesis is a significant challenge in medicinal chemistry due to the presence of two contiguous stereocenters. A critical chiral intermediate is ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol .[11][12] Achieving the correct stereochemistry is paramount for the drug's efficacy and is often accomplished through asymmetric synthesis or chiral resolution.[13]

Quantitative Data: Asymmetric Synthesis of a Paroxetine Precursor

The following table summarizes a reduction step in a synthetic route to a precursor of the key paroxetine intermediate.

| Step | Starting Material | Reagents/Solvents | Key Parameters | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |

| 1 | Methyl (3S,4R)-4-(4-fluorophenyl)-1-methyl-piperidine-3-carboxylate | Sodium borohydride, BF₃-etherate, THF | Temp: 25-30°C, Time: 3 h | ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol | 78% | 97% | [14] |

Experimental Protocol: Reduction to ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol[16]

Materials:

-

Sodium borohydride (1.9 g)

-

Tetrahydrofuran (THF) (100 mL)

-

Boron trifluoride etherate (BF₃·OEt₂) (10.5 mL)

-

Methyl (3S,4R)-4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate (Compound IV) (50 g)

-

3N HCl solution

-

Toluene

-

NaOH solution

Procedure:

-

Prepare a suspension of sodium borohydride (1.9 g) in THF (50 mL) in a reaction flask and cool to 0-5°C.

-

Slowly add boron trifluoride etherate (10.5 mL) to the suspension while maintaining the temperature.

-

Stir the mixture for 1 hour at 0-5°C.

-

In a separate flask, dissolve the piperidine carboxylate starting material (50 g) in THF (230 mL).

-

Slowly add the solution from step 4 to the reaction mixture from step 3.

-

Allow the reaction mixture to warm to 25-30°C and stir for 3 hours.

-

Quench the reaction by adding 200 mL of 3N HCl solution, followed by 150 mL of toluene.

-

Basify the mixture with NaOH solution and separate the organic layer.

-

Evaporate the solvent from the organic layer to obtain the desired product, ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol.

Synthetic Pathway: Asymmetric Synthesis of Paroxetine Intermediate

Caption: Asymmetric synthesis of Paroxetine via a chiral piperidine intermediate.

Atypical Antipsychotics: The Spiro-Piperazinium Salt for Lurasidone

Lurasidone is a second-generation (atypical) antipsychotic used to treat schizophrenia and bipolar depression. It functions as a D2 and 5-HT2A receptor antagonist.[15] The synthesis of this complex molecule involves a key spirocyclic intermediate, (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate .[16][17] This quaternary ammonium salt serves as a reactive precursor that is subsequently coupled with another bicyclic fragment to form the final drug substance.[18]

Quantitative Data: Synthesis of the Lurasidone Spiro-Intermediate

The table below details the formation of the key quaternary ammonium salt intermediate.

| Step | Starting Material | Reagents/Solvents | Key Parameters | Product | Yield (%) | Purity (HPLC) | Reference |

| 1 | (1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane & 3-(Piperazin-1-yl)benzo[d]isothiazole | Alcohol/Water mixture, Sodium Carbonate | Temp: 80-85°C, Time: ~24 h | (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-1'-ium methanesulfonate | 85-90% | ≥99% | [16] |

Experimental Protocol: Synthesis of Lurasidone Spiro-Intermediate[18]

Materials:

-

(1R,2R)-1,2-Bis(methanesulfonyloxymethyl)cyclohexane (Compound III)

-

3-(Piperazin-1-yl)benzo[d]isothiazole (Compound IV)

-

An alcohol solvent (e.g., isopropanol)

-

Water

-

Sodium Carbonate (inorganic base)

-

Toluene

-

Acetone

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Dissolve Compound III in the alcohol solvent within the reaction vessel.

-

Add Compound IV to the reaction mixture.

-

Add the sodium carbonate base and water to the reaction mixture.

-

Heat the stirred reaction mixture to a temperature of 80-85°C.

-

Maintain this temperature for approximately 24 hours, monitoring the reaction by HPLC.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Distill the filtrate under reduced pressure until a solid product becomes visible.

-

Wash the solid product first with toluene and subsequently with acetone.

-

Isolate the precipitated product, (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-1'-ium methanesulfonate, by filtration and dry.

Synthetic Pathway: Formation of Lurasidone

Caption: Synthesis of Lurasidone through a key spiro-piperazinium salt.

References

- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 2. benchchem.com [benchchem.com]

- 3. actascientific.com [actascientific.com]

- 4. benchchem.com [benchchem.com]

- 5. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]

- 6. PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272 [data.epo.org]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. EP3604272A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]

- 9. WO2019073476A1 - Continuous process for the preparation of gabapentin salt - Google Patents [patents.google.com]

- 10. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 11. Flow synthesis produces chiral intermediate for antidepressant drug | Research | Chemistry World [chemistryworld.com]

- 12. ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | 125224-43-3 | Benchchem [benchchem.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents [patents.google.com]

- 15. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 16. US10196400B2 - Process for the preparation of lurasidone and its intermediate - Google Patents [patents.google.com]

- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 18. Lurasidone hydrochloride synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of Ethyl 4-hydroxypiperidine-1-carboxylate

Ethyl 4-hydroxypiperidine-1-carboxylate is a pivotal chemical intermediate, widely recognized for its significant role in pharmaceutical and chemical research.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

-

Synonyms: Ethyl 4-Hydroxy-1-piperidinecarboxylate, N-Carbethoxy-4-hydroxypiperidine, 1-(Ethoxycarbonyl)-4-hydroxypiperidine[1][3][5]

The structure features a piperidine ring, a common motif in many biologically active molecules, with a hydroxyl group at the 4-position and an ethoxycarbonyl group attached to the nitrogen atom.[7] This unique structure enhances its reactivity and solubility, making it a versatile building block in organic synthesis.[1] The hydroxyl and ester functionalities serve as reactive sites for further chemical modifications.[2][7]

Physical and Chemical Properties

The physical and chemical data for Ethyl 4-hydroxypiperidine-1-carboxylate are summarized in the table below. The compound is typically a colorless to light yellow liquid.[1][4][6]

| Property | Value | Source(s) |

| Molecular Weight | 173.21 g/mol | [1][3][6] |

| Appearance | Colorless to slightly yellow/orange clear liquid | [1][4] |

| Density | 1.12 g/cm³ | [1] |

| Boiling Point | 120-130 °C at 0.098 Torr | [8] |

| Refractive Index | n20D 1.48 | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone. | [6] |

| LogP | 0.505 | [9] |

| Purity | ≥ 98% (GC) | [1][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

-

¹H NMR Spectra: Available through spectral databases such as PubChem.[3]

-

InChI: InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3[3][5]

Experimental Protocols

a) Synthesis of Ethyl 4-hydroxypiperidine-1-carboxylate [11][12]

This protocol describes a common method for the synthesis of the title compound from 4-hydroxypiperidine.

Methodology:

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 equivalent) in dichloromethane, add triethylamine (1.5 equivalent) at 0 °C.

-

Addition of Reagent: Slowly add ethyl chloroformate (1.2 equivalent) to the mixture at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 30 minutes.

-

Work-up: Pour the reaction mixture into water and extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic extracts with water and brine.

-

Drying and Concentration: Dry the organic layer over sodium sulfate and concentrate it under reduced pressure to yield Ethyl 4-hydroxypiperidine-1-carboxylate.

b) Analytical Method: High-Performance Liquid Chromatography (HPLC) [9]

A reverse-phase HPLC method can be used for the analysis of Ethyl 4-hydroxypiperidine-1-carboxylate.

Methodology:

-

Column: Newcrom R1 HPLC column.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid). For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

-

Application: This method is suitable for purity analysis, isolation of impurities in preparative separation, and for pharmacokinetic studies.

Applications in Research and Drug Development

Ethyl 4-hydroxypiperidine-1-carboxylate is a versatile building block with significant applications in various fields.[1]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of a wide range of pharmaceuticals.[1][2] Notably, it is a crucial precursor for the antihistamine Bepotastine, used to treat allergic rhinitis and urticaria.[2][7]

-

Neuroscience Research: Its structure is incorporated into molecules designed to treat neurological and psychiatric conditions, including certain antipsychotics and antidepressants.[1][2]

-

Organic Synthesis: It is used as a foundational element for synthesizing more complex organic molecules, valuable in the production of fine chemicals and agrochemicals.[1]

-

Biochemical Applications: The compound is employed in the design of enzyme inhibitors, which are crucial for developing treatments for various diseases.[1]

-

Pesticides: It can be used in the synthesis of various pesticides, including fungicides and insecticides.[11][12]

Safety and Handling

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Storage:

-

Store in a cool, dry place away from heat and direct sunlight.[6]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[6]

-

Store separately from oxidizing agents, acids, and bases.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl 4-hydroxypiperidine-1-carboxylate | C8H15NO3 | CID 96394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-hydroxypiperidine-1-carboxylate | 65214-82-6 [sigmaaldrich.com]

- 5. Ethyl 4-hydroxypiperidine-1-carboxylate | CymitQuimica [cymitquimica.com]

- 6. chemheterocycles.com [chemheterocycles.com]

- 7. nbinno.com [nbinno.com]

- 8. chembk.com [chembk.com]

- 9. Ethyl 4-hydroxypiperidine-1-carboxylate | SIELC Technologies [sielc.com]

- 10. Synthonix, Inc > 65214-82-6 | Ethyl 4-hydroxypiperidine-1-carboxylate [synthonix.com]

- 11. Ethyl 4-hydroxypiperidine-1-carboxylate | 65214-82-6 [chemicalbook.com]

- 12. Ethyl 4-hydroxypiperidine-1-carboxylate CAS#: 65214-82-6 [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a valuable bifunctional molecule widely utilized as a key building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a primary hydroxyl group and an ethyl carbamate-protected piperidine nitrogen, offers two distinct sites for chemical modification. The reactivity of the primary hydroxyl group is of particular interest, as it serves as a versatile handle for introducing a variety of functional groups and for constructing more elaborate molecular architectures. This guide provides a comprehensive overview of the key reactions involving the hydroxyl group of this compound and its close analogs, offering detailed experimental protocols and quantitative data to support drug discovery and development efforts. The N-tert-butoxycarbonyl (Boc) analog, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, shares a very similar reactivity profile for its primary alcohol and is often used interchangeably in synthetic strategies. The protocols and data presented herein are largely applicable to both derivatives.

Core Reactivity of the Hydroxyl Group

The primary hydroxyl group in this compound exhibits typical reactivity for a primary alcohol. It can be readily oxidized to the corresponding aldehyde, converted into a good leaving group for substitution reactions, or undergo esterification and etherification. These transformations are fundamental in the synthetic routes toward numerous active pharmaceutical ingredients (APIs).

Key Chemical Transformations and Experimental Protocols

Oxidation to Ethyl 4-formylpiperidine-1-carboxylate

The oxidation of the primary alcohol to an aldehyde is a crucial step in many synthetic pathways, providing a key electrophilic center for subsequent carbon-carbon or carbon-nitrogen bond formation. Several mild and efficient oxidation methods are applicable.

a) Swern Oxidation

The Swern oxidation is a reliable method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures to produce the aldehyde with minimal over-oxidation.[1][2][3][4][5]

Experimental Protocol:

-

To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) (0.2 M) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C.[1]

-

After stirring for 10 minutes, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.[1]

-

Stir the reaction mixture at -78 °C for 1 hour.[1]

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, allowing the temperature to rise to -60 °C.[1]

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.[1]

-

Quench the reaction by adding water.

-

Perform an aqueous workup by washing the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the crude product by flash column chromatography.

b) Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane oxidation is a convenient and mild alternative that can be performed at room temperature.[1]

Experimental Protocol:

-

To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 equivalents) in one portion.[1]

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[1]

-

Stir vigorously until the solid byproducts dissolve.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired aldehyde.

| Oxidation Method | Key Reagents | Typical Yield | Reference |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | >90% | [1][6] |

| DMP Oxidation | Dess-Martin Periodinane | ~90-95% | [1] |

| PCC Oxidation | Pyridinium chlorochromate | ~91% | [7] |

Activation of the Hydroxyl Group for Substitution

To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or a halide.

a) Tosylation

Tosylation of the primary alcohol creates a versatile intermediate that can readily undergo substitution with a wide range of nucleophiles.

Experimental Protocol:

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in pyridine (approximately 5-10 volumes).[8][9]

-

Add p-toluenesulfonyl chloride (1.0-1.2 equivalents) portion-wise to the solution.[8][9]

-

Stir the reaction mixture at 5 °C for 10 hours.[9]

-

Pour the mixture into water and extract with ethyl acetate.[9]

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and crystallize the product from a suitable solvent system like acetate-hexane to obtain tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.[8]

| Reaction | Reagents | Yield | Reference |

| Tosylation | p-Toluenesulfonyl chloride, Pyridine | 45.1% | [8] |

b) Halogenation (Appel Reaction)

The Appel reaction provides a direct route to convert the primary alcohol to the corresponding alkyl halide, typically a chloride or bromide, using triphenylphosphine and a carbon tetrahalide.[10][11][12][13]

Experimental Protocol (for Bromination):

-

To a cooled solution (0 °C) of this compound (1.0 equivalent) in anhydrous DCM, add carbon tetrabromide (1.3 equivalents) and triphenylphosphine (1.5 equivalents) under an inert atmosphere.[10]

-

Stir the resulting mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to afford the alkyl bromide.[10]

Ether Formation

The formation of an ether linkage is a common transformation in drug synthesis, and the hydroxyl group of the title compound is an excellent starting point for this.

a) Williamson Ether Synthesis

This classical method involves the deprotonation of the alcohol followed by reaction with an alkyl halide.[14][15][16][17][18]

Experimental Protocol:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.[14]

-

Stir the resulting mixture at 0 °C for 30 minutes to an hour.[14]

-

Add the desired alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise at 0 °C.[14]

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[14]

-

Carefully quench the reaction by the slow addition of water at 0 °C.[14]

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude ether by column chromatography.

b) Mitsunobu Reaction

The Mitsunobu reaction allows for the formation of ethers from alcohols and phenolic nucleophiles under mild conditions with inversion of configuration if a chiral center is present (not applicable here, but a key feature of the reaction).[19]

Experimental Protocol (for synthesis of Tepotinib intermediate):

-

Dissolve the phenolic precursor (e.g., a substituted phenol) (1.0 equivalent), tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.1 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.[19]

-

Cool the reaction mixture in an ice bath.

-

Add diisopropylazodicarboxylate (DIAD) (1.5 equivalents) dropwise.[19]

-

Stir the reaction mixture at room temperature for 18 hours.[19]

-

Concentrate the reaction mixture and purify the residue by column chromatography to obtain the desired ether.[19]

| Reaction | Key Reagents | Typical Yield | Reference |

| Williamson Ether Synthesis | Sodium Hydride, Alkyl Halide | High | [14] |

| Mitsunobu Reaction | Triphenylphosphine, DIAD/DEAD | 71% (for a specific Tepotinib intermediate) | [19] |

| Substitution of Tosylate | Phenol, K₂CO₃ | 51.2% (for a Vandetanib intermediate) | [8] |

Application in the Synthesis of Marketed Drugs

The reactivity of the hydroxyl group in N-protected 4-(hydroxymethyl)piperidine derivatives is pivotal in the synthesis of several important drugs.

Vandetanib Synthesis

In the synthesis of the anticancer drug Vandetanib, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is first tosylated. The resulting tosylate is then reacted with a phenolic intermediate via nucleophilic substitution to form a key ether linkage.[8][9][20]

Tepotinib Synthesis

The synthesis of Tepotinib, another kinase inhibitor, also leverages the reactivity of this building block. A key step involves a Mitsunobu reaction between a phenolic intermediate and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate to form the crucial ether bond.[19][21][22]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key reaction pathways and experimental workflows discussed.

Caption: Key transformations of the hydroxyl group.

Caption: Role in Vandetanib synthesis.

Caption: Role in Tepotinib synthesis.

Conclusion